4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

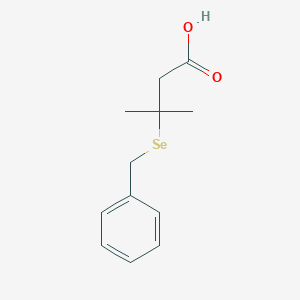

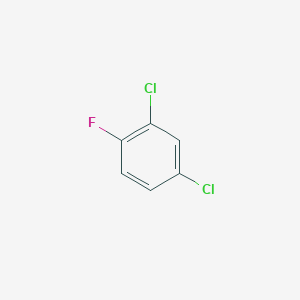

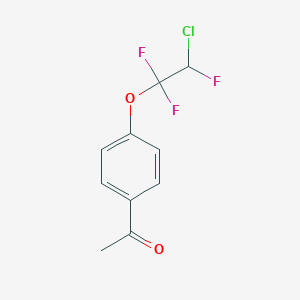

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a chemical compound with the molecular formula C10H8ClF3O2 . It has a molecular weight of 252.622 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Acetophenone, a precursor in the organic reactions for the synthesis of heterocyclic compounds, has been utilized in the synthesis of many heterocyclic compounds . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO (balloon) in the presence of Et3N in DMF at 60 °C . Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three-, and four-component reactions .Molecular Structure Analysis

The molecular structure of 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be represented by the linear formula C10H8ClF3O2 . The structure can also be represented using the IUPAC name: 1-[4-(2-chloro-1,1,2-trifluoro-ethoxy)phenyl]ethanone .Chemical Reactions Analysis

Acetophenone is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.61800 and a density of 1.332g/cm3 . Its boiling point is 289.9ºC at 760 mmHg .Scientific Research Applications

Organic Synthesis

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be used in organic synthesis. For example, it can be used in the α-bromination reaction of carbonyl compounds . This reaction is significant in the field of organic chemistry .

Production of Pharmaceuticals

α-Brominated products derived from bromoacetophenone, which can be synthesized using 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Production of Pesticides

Similar to pharmaceuticals, the α-brominated products derived from bromoacetophenone can also be used in the production of pesticides .

Production of Other Chemicals

Apart from pharmaceuticals and pesticides, α-brominated products derived from bromoacetophenone can be used in the production of other chemicals .

Experimental Teaching

The bromination reaction of carbonyl compounds, which involves 4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, can be used in experimental teaching. It not only consolidates theoretical knowledge but also deepens understanding of organic reaction principles while cultivating scientific literacy, research ability, innovation ability, and timely awareness of international frontier trends .

Research and Development

4’-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests its potential use in various research and development applications.

properties

IUPAC Name |

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJWUGVGRMMRBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605526 |

Source

|

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone | |

CAS RN |

1536-63-6 |

Source

|

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.